

Comparative Efficacy of Bosutinib Against T315I Mutant Bcr-Abl

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Compound of Interest

Compound Name: *Bosutinib hydrate*

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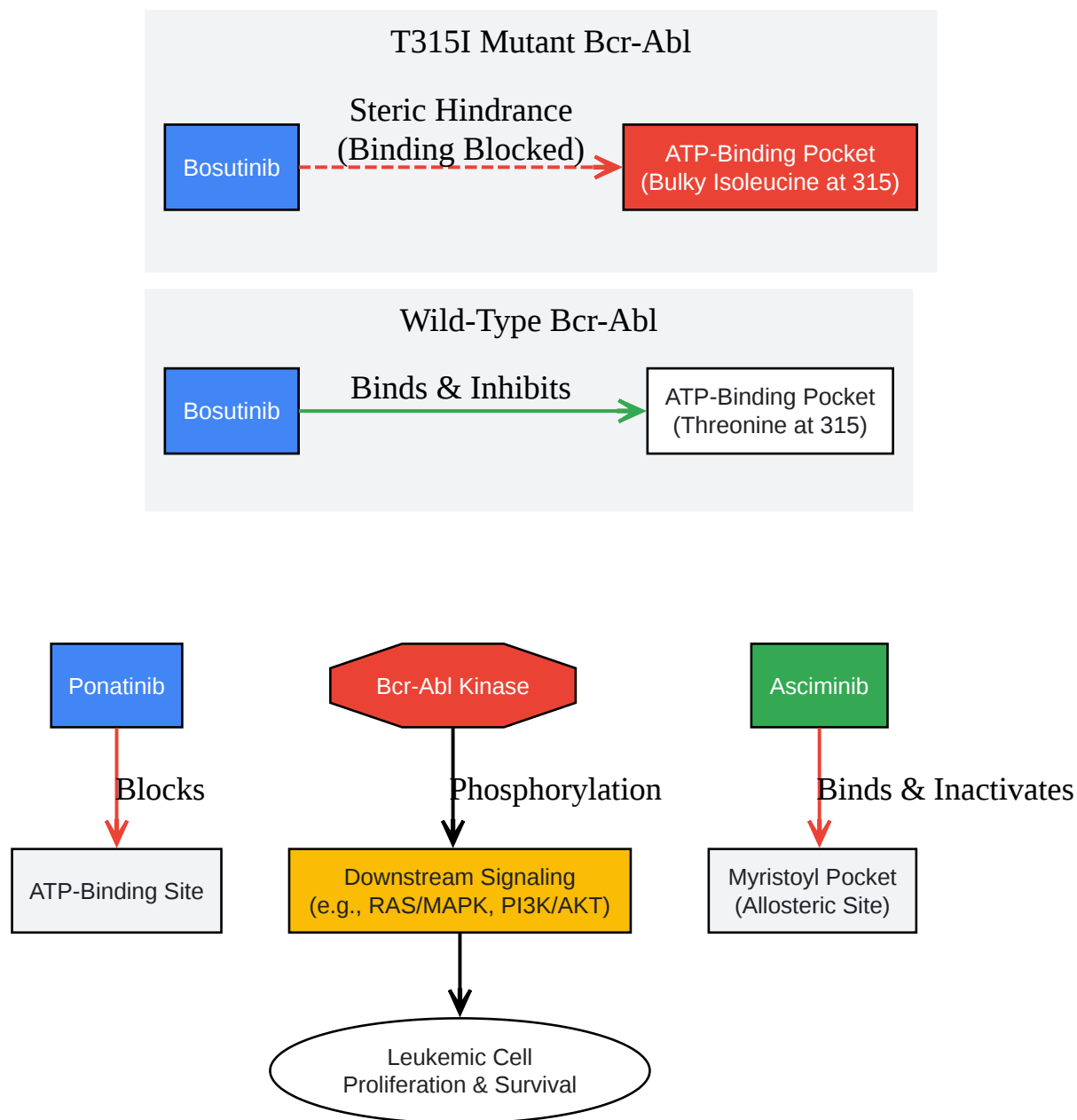
A Guide for Researchers and Drug Development Professionals

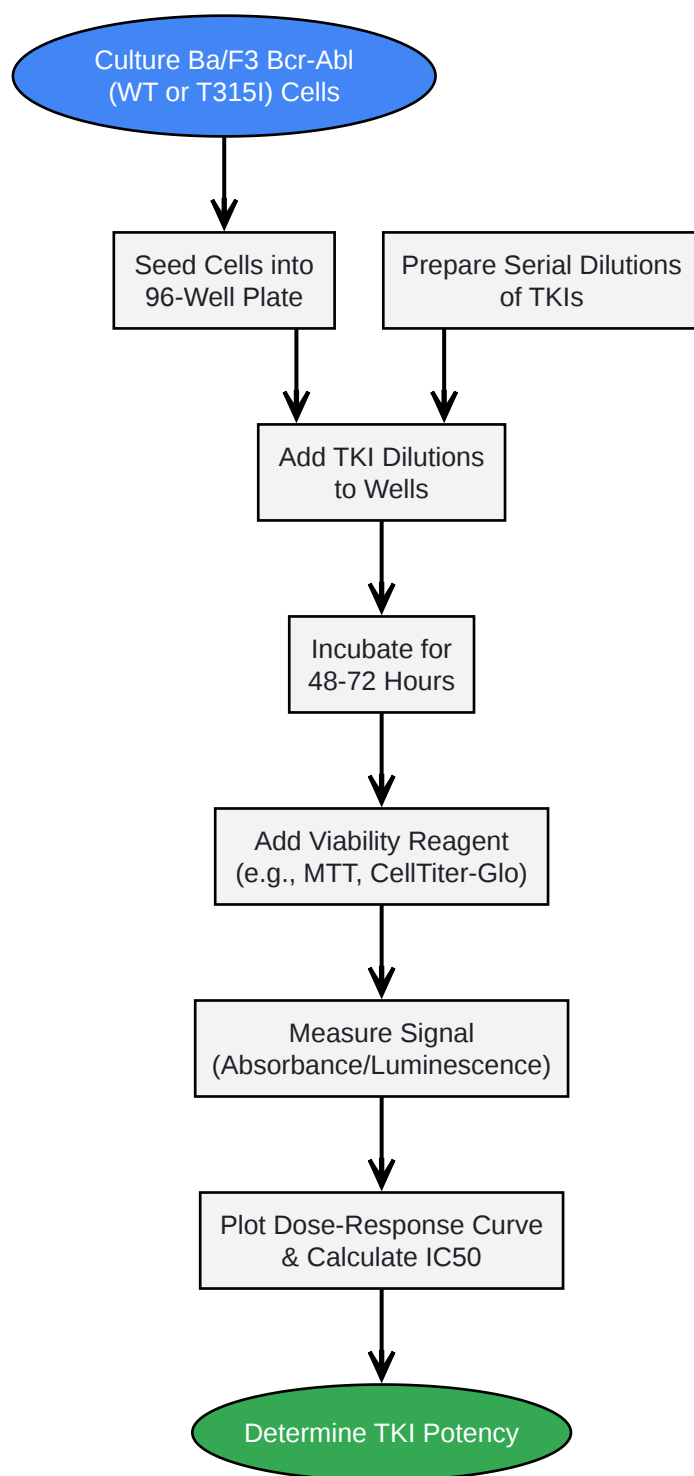
Introduction: The Challenge of the T315I Gatekeeper Mutation

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active Bcr-Abl tyrosine kinase.[1] The development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the Bcr-Abl kinase has transformed CML treatment. However, the acquisition of resistance mutations in the kinase domain is a significant clinical hurdle. Among these, the T315I mutation, a threonine-to-isoleucine substitution at the "gatekeeper" residue, is notoriously problematic. This mutation confers resistance to first and second-generation TKIs by sterically hindering drug binding to the ATP pocket.[2][3] This guide provides a comparative analysis of the efficacy of Bosutinib against the T315I mutant Bcr-Abl, contextualized with key alternatives and supporting experimental data.

Efficacy of Bosutinib Against T315I Bcr-Abl

Bosutinib is a potent second-generation, dual Src/Abl TKI.[1][4] It has demonstrated efficacy against a range of imatinib-resistant Bcr-Abl mutations.[5] However, extensive preclinical and clinical data have unequivocally shown that Bosutinib is ineffective against the T315I mutation.[1][3][5][6][7] The bulky isoleucine residue at position 315 prevents Bosutinib from effectively docking into the kinase's ATP-binding site, leading to high-level resistance.[3]





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